

Spectroscopic Analysis of (4-Bromothiazol-5-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (4-Bromothiazol-5-yl)methanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the spectroscopic data for the compound **(4-Bromothiazol-5-yl)methanol** (CAS No. 262444-15-5). Due to the limited availability of public experimental spectra, this document presents predicted spectroscopic data obtained from computational chemistry models. These predictions offer valuable insights for the characterization of this molecule. Additionally, standardized experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are detailed.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **(4-Bromothiazol-5-yl)methanol**. This information is crucial for substance identification, purity assessment, and structural elucidation.

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
8.75	s	1H	H2 (thiazole ring)
4.88	s	2H	-CH ₂ OH
2.50 (broad)	s	1H	-OH

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (ppm)	Assignment
152.0	C2 (thiazole ring)
145.0	C5 (thiazole ring)
118.0	C4 (thiazole ring)
58.0	-CH ₂ OH

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3500	Strong, Broad	O-H stretch (alcohol)
3100-3150	Medium	C-H stretch (thiazole ring)
2850-2950	Medium	C-H stretch (methylene)
1500-1550	Medium	C=N stretch (thiazole ring)
1400-1450	Medium	C-C stretch (thiazole ring)
1000-1050	Strong	C-O stretch (primary alcohol)
600-700	Strong	C-Br stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
195/197	100/98	[M] ⁺ (Molecular ion with Br isotopes)
166/168	40/39	[M-CHO] ⁺
116	30	[M-Br] ⁺
88	25	[C ₃ H ₂ NOS] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms.

Instrumentation: A 500 MHz NMR spectrometer.

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of **(4-Bromothiazol-5-yl)methanol** in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.

- Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm for ^1H and ^{13}C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure:

- Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
- Data Acquisition:
 - Collect a background spectrum of the empty ATR crystal.
 - Collect the sample spectrum over a range of 4000-400 cm^{-1} .
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

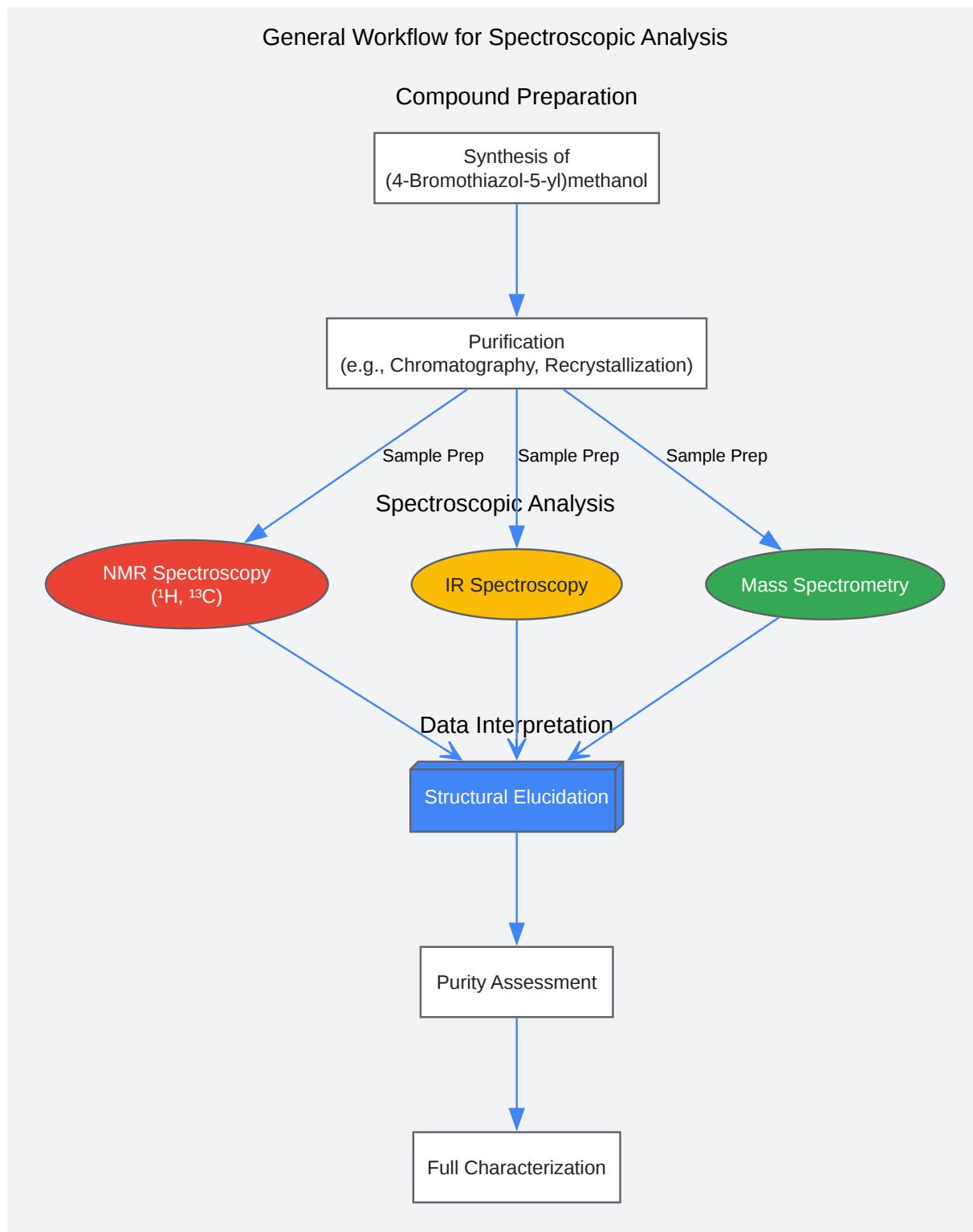
Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Procedure:

- **Sample Introduction:** Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC).
- **Ionization:** Bombard the sample with electrons (typically at 70 eV) to induce ionization and fragmentation.
- **Mass Analysis:** Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z .

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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Caption: Workflow of chemical synthesis, spectroscopic analysis, and data interpretation.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com